5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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Description
5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a novel triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through a review of recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused with a tetrahydroisoquinoline moiety and a pyrazine substituent. The presence of these heterocycles contributes to its biological activity by allowing for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, 1,2,3-triazoles have been reported to possess broad-spectrum antimicrobial activities against various pathogens. The structural characteristics of the triazole ring facilitate interactions with microbial enzymes and disrupt metabolic pathways .
Compound | MIC (μmol/mL) | Target Organism |
---|---|---|
5-methyl-triazole derivative | 0.0063 | E. coli |
5-methyl-triazole derivative | 0.21 | T. cruzi |
Anticancer Activity
The compound's triazole framework has been linked to anticancer properties. In vitro studies have shown that certain triazole hybrids induce apoptosis in cancer cells. For example, compounds similar to the one exhibited IC50 values as low as 6.06 μM against H460 lung cancer cells, indicating potent anticancer activity .
Case Study: Apoptosis Induction
In one study, treatment with a related triazole compound resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways in lung cancer cell lines. The elevation of LC3 expression was noted, which is associated with autophagy and cell death mechanisms .
Trypanocidal Activity
Another significant finding relates to the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown promising results in inhibiting the growth of trypomastigotes and amastigotes in vitro. The IC50 values ranged from 0.21 μM to 6.20 μM for various analogs .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features that enhance its interaction with biological targets. Modifications on the triazole ring and the introduction of electron-donating or withdrawing groups have been shown to significantly influence activity profiles .
Properties
IUPAC Name |
5-methyl-1-(2-pyrazin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.ClH/c1-11-16(17(24)25)20-21-23(11)14-4-2-3-12-10-22(8-5-13(12)14)15-9-18-6-7-19-15;/h2-4,6-7,9H,5,8,10H2,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHECOPBSOAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CN=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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